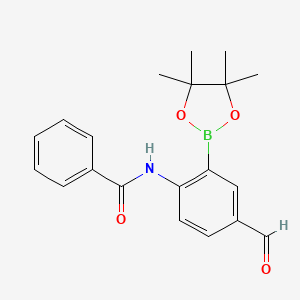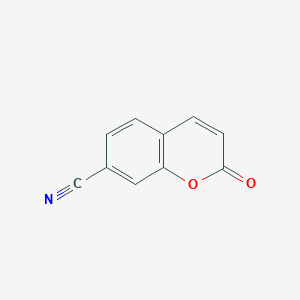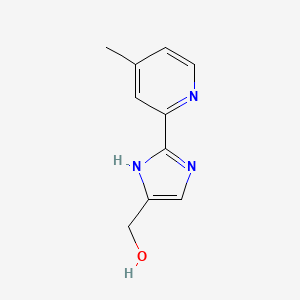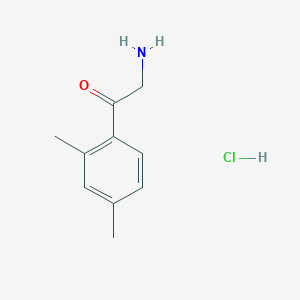
(3-(Chloromethoxy)propyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Chloromethoxy)propyl)(methyl)sulfane is an organic compound with the molecular formula C5H11ClOS It is a member of the sulfane family, characterized by the presence of a sulfur atom bonded to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Chloromethoxy)propyl)(methyl)sulfane typically involves the reaction of 3-chloropropanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the methylthiol group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Chloromethoxy)propyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(Chloromethoxy)propyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-(Chloromethoxy)propyl)(methyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, influencing biochemical pathways. The chlorine atom can participate in substitution reactions, modifying the structure and function of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl propyl sulfide: Similar structure but lacks the chloromethoxy group.
Ethyl methyl sulfide: Similar sulfur-containing compound with different alkyl groups.
Propyl methyl sulfide: Another sulfur-containing compound with a different alkyl chain.
Uniqueness
(3-(Chloromethoxy)propyl)(methyl)sulfane is unique due to the presence of both a chloromethoxy group and a methylsulfane group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C5H11ClOS |
|---|---|
Peso molecular |
154.66 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-3-methylsulfanylpropane |
InChI |
InChI=1S/C5H11ClOS/c1-8-4-2-3-7-5-6/h2-5H2,1H3 |
Clave InChI |
XRIANQWHJLXKEA-UHFFFAOYSA-N |
SMILES canónico |
CSCCCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone](/img/structure/B13690225.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)









![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)

